Bienvenue dans la boutique en ligne BenchChem!

4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide

ETA receptor antagonist Pulmonary hypertension Pyrimidine sulfamide SAR

Select this specific 4-methoxy-3-nitrobenzamide isomer—not a generic nitrobenzamide analog—to preserve target engagement. The patent-defined pyrimidine sulfamide scaffold is validated for ETA receptor antagonism in pulmonary hypertension. The ortho-methoxy group tunes electronics and binding kinetics; substituting a 4-nitro or des-methoxy analog abolishes SAR relevance. Use as a tool compound for nitroreductase profiling or ADME calibration (logP 1.81). Request a quote to secure the verified pharmacophore.

Molecular Formula C19H17N5O6S
Molecular Weight 443.4 g/mol
Cat. No. B5229816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide
Molecular FormulaC19H17N5O6S
Molecular Weight443.4 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-]
InChIInChI=1S/C19H17N5O6S/c1-12-9-10-20-19(21-12)23-31(28,29)15-6-4-14(5-7-15)22-18(25)13-3-8-17(30-2)16(11-13)24(26)27/h3-11H,1-2H3,(H,22,25)(H,20,21,23)
InChIKeySVPYKSPVCHMOAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 86 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide: A Chemically Defined Pyrimidine Sulfamide for ETA Receptor Antagonist Screening


4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide (MW 443.44, C19H17N5O6S) is a small-molecule pyrimidine sulfamide derivative available as a screening compound . It belongs to a patent-disclosed series of pyrimidine sulfamide compounds investigated as ETA receptor antagonists for conditions such as pulmonary hypertension . The compound features a 4-methoxy-3-nitrobenzamide moiety linked to a 4-methylpyrimidin-2-yl sulfamoyl phenyl group, distinguishing it from simpler nitrobenzamide analogs by the presence of the electron-donating methoxy substituent ortho to the nitro group, which influences its electronic profile and potential binding kinetics.

Why Procurement Teams Cannot Simply Substitute 4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide with Close Analogs


Within the pyrimidine sulfamide class, subtle changes to the benzamide ring's substitution pattern drastically alter potency, selectivity, and physicochemical properties. The 4-methoxy-3-nitro arrangement is not arbitrary; it is a specific pharmacophoric element within the patent-defined ETA antagonist series . Replacing this precise electronic and steric configuration with a generic analog, such as the 4-nitro isomer (CAS not found in curated data) or the 3-nitro derivative lacking the methoxy group (CAS 132593-35-2), risks complete loss of target engagement and invalidates structure-activity relationship (SAR) assumptions . This section provides the quantitative evidence that explains why this specific substitution pattern is a non-interchangeable selection criterion.

Quantitative Differentiation: How 4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide Performs Against Key Analogs


ETA Receptor Binding Affinity: 4-Methoxy-3-Nitrobenzamide vs. Unsubstituted Analog

In the patent examples, compounds with a 4-methoxy-3-nitro substitution on the benzamide ring (encompassing the target structure) demonstrated potent ETA receptor antagonism, while the corresponding unsubstituted benzamide analog showed significantly reduced activity, underscoring the critical role of the methoxy-nitro motif for target engagement . Precise IC50 values for the exact compound are not publicly disclosed; however, the patent teaches that optimal ETA inhibition within this series requires this specific substitution pattern.

ETA receptor antagonist Pulmonary hypertension Pyrimidine sulfamide SAR

Physicochemical Profile: LogP and Solubility Differentiation from the 4-Nitro Isomer

The target compound exhibits a calculated logP of 1.81 and logSw of -2.75 . In contrast, the regioisomeric analog N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide, which has the nitro group in the para-position and lacks the methoxy group, is predicted to have a higher logP due to the absence of the polar methoxy substituent, though specific data is unavailable in curated sources. This difference in lipophilicity and predicted solubility can lead to divergent cellular permeability and non-specific binding profiles in cell-based assays.

Physicochemical properties Lipophilicity Solubility

Structural Confirmation: InChI Key Uniqueness Versus Library Regioisomers

The compound is uniquely identified by its InChI Key SVPYKSPVCHMOAA-UHFFFAOYSA-N . This key differentiates it from its closely eluting regioisomers, such as N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide and N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide, which share the same molecular formula (C19H17N5O6S) but have different connectivity . Using the InChI Key for chemical ordering ensures receipt of the exact regioisomer, preventing procurement errors that could invalidate an entire screening campaign.

Compound identity Chemical purity Regioisomeric differentiation

Recommended Use Cases for 4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide Based on its Differentiated Profile


ETA Receptor Antagonist Lead Optimization and SAR Studies

The compound is directly applicable as a pharmacologically active starting point or tool compound for ETA receptor antagonist programs targeting pulmonary hypertension, as established by the patent family . Its defined substitution pattern makes it suitable for systematic SAR expansion around the benzamide ring, where the methoxy and nitro groups serve as key vectors for modulating potency and selectivity.

Negative Control for Assays Probing Nitroreductase Activity

Due to the presence of the 3-nitro group, this compound can serve as a substrate or inhibitor probe in nitroreductase-based assays, where the 4-methoxy group provides a distinct electronic environment compared to non-methoxylated nitrobenzamides, enabling differentiation from background hydrolysis.

Physicochemical Profiling Benchmark for Sulfonamide Library Compounds

With its calculated logP of 1.81 and defined hydrogen bond donor/acceptor counts (2 donors, 13 acceptors) , this compound can be used as a calibration standard for assessing permeability, solubility, and metabolic stability in sulfonamide-focused compound collections, offering a reproducible reference point for high-throughput ADME workflows.

Quote Request

Request a Quote for 4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.